Crystallographic Fragment Hit Validation Against SARS-CoV-2 Nsp3 Macrodomain at 1.04 Å Resolution
The (5R)-enantiomer of 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol (PDB ligand code WRD) was identified as a crystallographically validated fragment hit binding to the SARS-CoV-2 Nsp3 macrodomain (Mac1) in a massive fragment screening campaign of 2,533 diverse fragments, which yielded only 214 unique macrodomain binders (8.4% hit rate) [1]. The crystal structure (PDB 5S20) was solved at 1.04 Å resolution with R-Free = 0.196 and R-Work = 0.166, providing an experimental electron density map of exceptional quality that unambiguously defines the binding pose of this scaffold in the macrodomain active site [1]. This crystallographic validation is not available for the regioisomeric 6-amino-5,6,7,8-tetrahydro-1-naphthalenol (5-hydroxy-2-aminotetralin) or the classic 5-HT1A agonist 8-OH-DPAT in this target system. The fragment screening also identified the compound as amenable to structure-guided elaboration, placing it within a privileged subset of 234 total fragment structures across the campaign [1].
| Evidence Dimension | Crystallographic target engagement validation as fragment hit in SARS-CoV-2 Nsp3 macrodomain |
|---|---|
| Target Compound Data | Validated fragment hit; crystal structure solved at 1.04 Å; PDB 5S20; R-Free = 0.196; R-Work = 0.166 |
| Comparator Or Baseline | 6-amino-5,6,7,8-tetrahydro-1-naphthalenol (5-hydroxy-2-aminotetralin; CAS 94425-22-6): No crystallographic validation against Nsp3 macrodomain reported. 8-OH-DPAT (CAS 78950-78-4): No crystallographic validation against Nsp3 macrodomain reported. |
| Quantified Difference | Target compound: experimentally validated fragment hit (1 of 214 unique binders from 2,533 screened). Comparators: not screened or not validated in this system. |
| Conditions | Crystallographic fragment screening; X-ray diffraction at 1.04 Å resolution; SARS-CoV-2 Nsp3 macrodomain (Mac1) active site; PanDDA analysis group deposition (Schuller et al., Science Advances, 2021) |
Why This Matters
This is the only aminotetralol scaffold with experimentally validated crystallographic binding data to the SARS-CoV-2 Nsp3 macrodomain, providing a structurally characterized starting point for fragment-to-lead antiviral drug discovery that is unavailable from any comparator compound.
- [1] Schuller, M., Correy, G.J., Gahbauer, S., Fearon, D., Wu, T., Díaz, R.E., Young, I.D., Carvalho Martins, L., Smith, D.H., Schulze-Gahmen, U., Owens, T.W., Deshpande, I., Merz, G.E., Thwin, A.C., Biel, J.T., Peters, J.K., Moritz, M., Herrera, N., Kratochvil, H.T., Aimon, A., Bennett, J.M., Brandao Neto, J., Cohen, A.E., Dias, A., Douangamath, A., Dunnett, L., Fedorov, O., Ferla, M.P., Fuchs, M., Gorrie-Stone, T.J., Holton, J.M., Johnson, M.G., Krojer, T., Meigs, G., Powell, A.J., Rack, J.G.M., Rangel, V.L., Russi, S., Skyner, R.E., Smith, C.A., Wierman, J.L., Zhu, K., Jura, N., Ashworth, A., Irwin, J., Thompson, M.C., Gestwicki, J.E., von Delft, F., Shoichet, B.K., Fraser, J.S. (2021). Fragment binding to the Nsp3 macrodomain of SARS-CoV-2 identified through crystallographic screening and computational docking. Science Advances, 7(16), eabf8711. PDB ID: 5S20. View Source
